molecular formula C6H2BrClN2 B13442206 6-Bromo-4-chloronicotinonitrile

6-Bromo-4-chloronicotinonitrile

Cat. No.: B13442206
M. Wt: 217.45 g/mol
InChI Key: TYVSQVFRVJAIGI-UHFFFAOYSA-N
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Description

6-Bromo-4-chloronicotinonitrile is an organic compound with the molecular formula C₆H₂BrClN₂ and a molecular weight of 217.45 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the bromination and chlorination of nicotinonitrile under controlled conditions. The process may involve the use of bromine and chlorine reagents in the presence of a catalyst to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often relies on scalable and robust synthetic routes. These methods ensure high yield and purity of the compound. The process involves multiple steps, including the initial halogenation of nicotinonitrile, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound with the pyridine ring of this compound linked to another aromatic ring .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications compared to its analogs .

Properties

IUPAC Name

6-bromo-4-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVSQVFRVJAIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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